molecular formula C11H12N2O4 B14324009 Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate CAS No. 106349-91-1

Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate

Cat. No.: B14324009
CAS No.: 106349-91-1
M. Wt: 236.22 g/mol
InChI Key: SXJCLASGLOTWBM-UHFFFAOYSA-N
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Description

Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate is a chemical compound that belongs to the class of diazepines Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dicarboxylate ester with a diazepine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The diazepine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diazepine: A similar seven-membered heterocyclic compound with two nitrogen atoms.

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.

    Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, widely used in medicine for their anxiolytic and sedative properties.

Uniqueness

Dimethyl 2-(1H-1,2-diazepin-1-yl)but-2-enedioate is unique due to its specific structure and the presence of ester functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

106349-91-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

dimethyl 2-(diazepin-1-yl)but-2-enedioate

InChI

InChI=1S/C11H12N2O4/c1-16-10(14)8-9(11(15)17-2)13-7-5-3-4-6-12-13/h3-8H,1-2H3

InChI Key

SXJCLASGLOTWBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)OC)N1C=CC=CC=N1

Origin of Product

United States

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